5-((2-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((2-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AG-126 and has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Antibacterial Activity
The compound has been investigated for its antibacterial potential. For instance, a related series of 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles demonstrated activity against Helicobacter pylori , a bacterium associated with gastric ulcers and other gastrointestinal disorders . Further studies could explore its mechanism of action and potential clinical applications.
Antihypertensive Properties
Imidazole-containing compounds, including derivatives of our compound, have been evaluated for antihypertensive effects. While specific data on this compound are scarce, related analogs have shown promise in animal models. Researchers synthesized 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole and 5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole and assessed their antihypertensive potential in spontaneously hypertensive rats (SHR) . Further exploration of our compound’s cardiovascular effects could be valuable.
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. Compounds with similar structures have been shown to exhibit anti-helicobacter pylori activity .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to inhibit their function, leading to its observed biological effects .
Biochemical Pathways
Compounds with similar structures have been shown to interfere with the growth of helicobacter pylori , suggesting that it may affect pathways related to bacterial growth and survival.
Result of Action
Based on its structural similarity to other compounds, it may inhibit the growth of certain bacteria, such as helicobacter pylori .
properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-10-8-19-15-13(16(22)21(3)17(23)20(15)2)14(10)24-9-11-6-4-5-7-12(11)18/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTIZBVQRRXRNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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